(2-Methylquinolin-7-yl)acetic acid is an organic compound characterized by a quinoline structure with an acetic acid functional group. Quinoline derivatives, including this compound, are known for their diverse biological activities, making them significant in medicinal chemistry. The molecular formula of (2-Methylquinolin-7-yl)acetic acid is , and it features a methyl group at the second position of the quinoline ring and an acetic acid moiety at the seventh position.
This compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is a derivative of quinoline, which is a bicyclic aromatic compound. The presence of the acetic acid group enhances its chemical reactivity and potential biological activity. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications regarding its properties and synthesis methods.
The synthesis of (2-Methylquinolin-7-yl)acetic acid can be achieved through several synthetic routes. A common method involves the reaction of 2-methylquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of (2-Methylquinolin-7-yl)acetic acid can be represented by the following data:
InChI=1S/C11H11NO2/c13-11(14)6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2,(H,13,14)
CC1=CC(=C(C2=C1C=CN=C2)CC(=O)O)C=C
This structure features a quinoline ring system with an attached acetic acid group, which contributes to its chemical properties.
(2-Methylquinolin-7-yl)acetic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (2-Methylquinolin-7-yl)acetic acid is closely related to its biological activity. Quinoline derivatives often exhibit pharmacological effects through interactions with biological targets such as enzymes or receptors:
Research into its specific mechanisms is ongoing, particularly concerning its potential anti-inflammatory and antimicrobial properties.
Relevant data regarding these properties are crucial for understanding how this compound behaves in various environments.
(2-Methylquinolin-7-yl)acetic acid has potential applications in several scientific fields:
Quinoline, a privileged nitrogen-containing heterocycle, constitutes a fundamental scaffold in drug discovery due to its versatile pharmacological profile and synthetic tractability. This bicyclic framework—formally recognized as benzo[b]pyridine—serves as the structural foundation for >200 clinically approved drugs spanning antimicrobial, anticancer, and central nervous system therapeutics [3] [6]. The significance of quinoline derivatives arises from their capacity to engage diverse biological targets through multiple binding modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Historically, natural quinoline alkaloids like quinine (antimalarial) and cinchonidine (antiarrhythmic) established early proof-of-concept for the scaffold's therapeutic utility [3]. Contemporary medicinal chemistry exploits quinoline's synthetic flexibility to develop targeted agents, exemplified by bedaquiline (diarylquinoline-class antitubercular) and topotecan (camptothecin-derived topoisomerase inhibitor) [1] [7].
Table 1: Clinically Significant Quinoline-Based Drugs and Applications
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Quinine | Antimalarial | 6'-Methoxy, vinyl-piperidine | Hemozoin crystallization inhibitor |
Bedaquiline | Antitubercular | 3-Diethylaminopropyl, naphthyryl | Mycobacterial ATP synthase |
Ciprofloxacin | Antibacterial | 1-Cyclopropyl, 3-carboxy-4-fluoro | DNA gyrase/topoisomerase IV |
Topotecan | Anticancer | 10-Hydroxy, ethyl-linked pyridine | Topoisomerase I |
Amodiaquine | Antimalarial | 4-Diethylamino-1-methylbutylamino | Heme polymerase |
Quinoline hybrids—such as quinoline-coumarin and quinoline-triazine conjugates—demonstrate enhanced bioactivity by combining pharmacophoric elements with complementary mechanisms [1]. For instance, ibuprofen-quinoline hybrids exhibit dual anti-inflammatory and antioxidant effects, attributed to synergistic COX inhibition and radical scavenging [1]. Advances in synthetic methodologies, including microwave-assisted cyclization and nanoparticle-catalyzed reactions, now enable rapid generation of quinoline libraries adhering to green chemistry principles (e.g., atom economy, safer solvents) [1] [8]. These innovations accelerate the development of quinoline-based agents against emerging drug-resistant pathogens and undruggable targets.
The pharmacological behavior of quinoline derivatives is exquisitely sensitive to substituent regiochemistry, electronic properties, and steric bulk. Positional effects arise from altered target binding kinetics, solubility, and metabolic stability:
Table 2: Impact of Quinoline Substituent Positioning on Bioactivity
Position | Preferred Substituents | Biochemical Consequences | Therapeutic Application |
---|---|---|---|
C-2 | Methyl, ethyl | ↑ Lipophilicity, conformational rigidity | Antituberculars, CNS agents |
C-3 | Carboxy, carbonyl, vinyl | H-bond acceptance, Michael reaction susceptibility | Kinase inhibitors, antimalarials |
C-4 | Chloro, amino, hydroxy | Electron withdrawal, DNA intercalation enhancement | Antibacterials, antiprotozoals |
C-6/C-8 | Methoxy, ethoxy | Metabolic blockade (CYP450 inhibition) | Prolonged-action antimalarials |
C-7 | Carboxymethyl, formyl | H-bond donation, linker for pharmacophore fusion | LXR modulators, anticancer leads |
Quantum mechanical studies reveal that C-7 functionalization minimizes steric clash in planar binding sites (e.g., DNA grooves), while the acetic acid side chain adopts an extended conformation ideal for ionic or hydrogen-bond interactions [4] [5]. This positioning advantage underpins the design rationale for (2-methylquinolin-7-yl)acetic acid—retaining C-2 methyl’s pharmacokinetic benefits while leveraging C-7 acetic acid for target engagement.
(2-Methylquinolin-7-yl)acetic acid represents a strategically optimized quinoline derivative combining C-2 methylation with C-7 acetic acid functionalization. The methyl group at C-2 enhances metabolic stability and passive diffusion across biological membranes, evidenced by logP reductions of 0.3–0.5 units compared to unsubstituted analogs [4]. Concurrently, the acetic acid moiety serves as a bioisostere for endogenous carboxylate-bearing metabolites (e.g., fatty acids, prostaglandins), enabling mimicry of substrate-enzyme interactions [4] [9]. This dual modification creates a multifunctional pharmacophore capable of:
Synthetic routes to (2-methylquinolin-7-yl)acetic acid exploit regioselective electrophilic substitution:
Table 3: Synthetic Approaches to (2-Methylquinolin-7-yl)acetic Acid
Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Vilsmeier-Haack/Arndt-Eistert | 2-Methylquinoline, DMF, POCl₃ | 1. Vilsmeier: 80°C, 2h; 2. Diazomethane, Ag₂O | 62 | C-7 > C-5 (8:1) |
Conrad-Limpach | m-Aminophenylacetic acid, ethyl acetoacetate | PPA, 120°C, 4h | 78 | Exclusive C-7 |
Suzuki-Miyaura Coupling | 7-Bromo-2-methylquinoline, (carboxymethyl)boronate | Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C | 85 | C-7 specific |
The acetic acid side chain’s role as a conformational lock was demonstrated in liver X receptor (LXR) modulators, where it maintained optimal distance between the quinoline core and auxiliary aryl groups, boosting binding affinity by 3-fold versus propanoic acid analogs [4]. Computational models confirm that (2-methylquinolin-7-yl)acetic acid adopts a low-energy conformation aligning with LXRβ’s ligand-binding domain, forming critical contacts with Arg305 and Thr316 [4]. These attributes position it as a versatile building block for next-generation quinoline therapeutics targeting nuclear receptors, kinases, and epigenetic regulators.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7